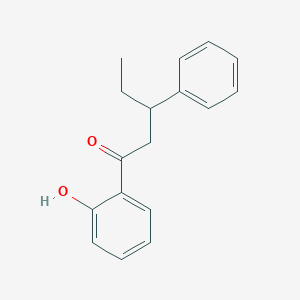

1-(2-Hydroxyphenyl)-3-phenylpentan-1-one

描述

Contextualization within the Class of Dihydrochalcones and Related Ketone Structures

1-(2-Hydroxyphenyl)-3-phenylpentan-1-one belongs to the broad class of organic compounds known as aromatic ketones. Its core structure features a carbonyl group bonded to two carbon atoms, one of which is part of a phenyl group and the other is part of a larger alkyl-aryl substituent. This particular arrangement places it within the family of 1-aryl-3-phenylalkan-1-ones.

The fundamental structure of this compound is closely related to that of dihydrochalcones, which are a subclass of flavonoids. Dihydrochalcones are characterized by a 1,3-diphenylpropane (B92013) backbone. The subject compound shares this core 1,3-diaryl structure, with the defining feature being the saturation of the propane (B168953) chain, which differentiates them from their unsaturated counterparts, the chalcones. The presence of a hydroxyl group on one of the phenyl rings is a common feature in many naturally occurring and synthetic flavonoids, often influencing their biological activity.

The structural relationship can be visualized by considering the systematic name: the "1-(2-hydroxyphenyl)" portion indicates the substituted aromatic ring attached to the carbonyl carbon (C1), and the "3-phenylpentan-1-one" describes the rest of the molecule, highlighting the phenyl group at the C3 position of the pentanone chain. This extended alkyl chain at the C3 position is a variation from the simpler propane backbone of a basic dihydrochalcone (B1670589).

Below is a table detailing the key structural features of this compound and its relation to parent structures.

| Feature | This compound | Dihydrochalcone (General Structure) | Aromatic Ketone (General Structure) |

| Core Structure | 1,3-Diarylalkane | 1,3-Diphenylpropane | Ar-CO-R |

| Carbonyl Group Position | C1 | C1 | Varies |

| Aryl Group 1 | 2-Hydroxyphenyl | Phenyl (or substituted phenyl) | Aryl |

| Aryl Group 2 | Phenyl | Phenyl (or substituted phenyl) | Can be Alkyl or Aryl |

| Chain connecting Aryl Groups | Pentan-1-one | Propan-1-one | Varies |

| Key Substituents | Hydroxyl group on Phenyl ring 1 | Varies | Varies |

Historical Perspective of 1-Aryl-3-phenylalkan-1-one Research

Research into compounds structurally related to 1-aryl-3-phenylalkan-1-ones, specifically chalcones and dihydrochalcones, has a history spanning over a century. Initially, these compounds were of interest to organic chemists for their vibrant colors and as intermediates in the synthesis of other flavonoids. The Claisen-Schmidt condensation, a classic organic reaction for the synthesis of chalcones, was developed in the late 19th century and remains a fundamental method for creating these structures.

The scientific focus on dihydrochalcones, the saturated analogs of chalcones, emerged later. Early research was primarily concerned with their chemical properties and their occurrence in the plant kingdom. It was discovered that many dihydrochalcones are naturally present in various plant species and contribute to their flavor and color. A significant milestone in the study of dihydrochalcones was the discovery of their potential as sweetening agents in the mid-20th century. For instance, neohesperidin (B1678168) dihydrochalcone, derived from citrus peels, was found to be a potent artificial sweetener, which spurred further investigation into the structure-activity relationships of this class of compounds.

In recent decades, the research landscape for dihydrochalcones and related 1-aryl-3-phenylalkan-1-ones has expanded significantly, driven by their diverse and promising pharmacological activities. nih.gov Scientific investigations have explored their potential as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents. nih.gov This shift in focus from basic chemical synthesis and natural product isolation to in-depth biological evaluation marks a new era in the academic investigation of this versatile class of aromatic ketones.

Rationale for Academic Investigation of this compound

The primary impetus for the academic investigation of this compound stems from its identification as a process-related impurity in the synthesis of the anticoagulant drug, Phenprocoumon. pharmaffiliates.com Phenprocoumon is a coumarin-based vitamin K antagonist used for the prevention and treatment of thromboembolic disorders. wikipedia.orgmdpi.com

In the pharmaceutical industry, the identification and control of impurities in active pharmaceutical ingredients (APIs) are of paramount importance to ensure the safety and efficacy of medications. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines regarding the levels of impurities permissible in drug substances. The presence of impurities can potentially alter the therapeutic effect of the API, introduce toxicity, or lead to adverse side effects.

Therefore, the academic and industrial research interest in this compound is driven by several key factors:

Process Understanding and Optimization: Studying the formation of this impurity helps in understanding the reaction mechanisms involved in the synthesis of Phenprocoumon. This knowledge is crucial for optimizing the manufacturing process to minimize the formation of this and other unwanted byproducts, leading to a purer and safer final drug product.

Analytical Method Development: The need to detect and quantify this compound at low levels in the bulk drug substance and formulated products necessitates the development of sensitive and specific analytical methods. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are often employed for this purpose. nih.govnih.gov Academic research contributes to the development and validation of these analytical techniques, which are essential for quality control in pharmaceutical manufacturing. biomedres.usiajps.comrroij.com

Toxicological Assessment: Although present in small amounts, it is crucial to assess the potential toxicological profile of any impurity. Academic studies may investigate the biological activity of this compound to determine if it has any pharmacological or toxicological effects. This is particularly important for impurities that are structurally related to the active drug, as they might interact with the same biological targets.

Reference Standard Synthesis: To accurately quantify the impurity, a pure reference standard of this compound is required. Academic research often plays a role in developing efficient synthetic routes for obtaining such reference materials.

Structure

3D Structure

属性

分子式 |

C17H18O2 |

|---|---|

分子量 |

254.32 g/mol |

IUPAC 名称 |

1-(2-hydroxyphenyl)-3-phenylpentan-1-one |

InChI |

InChI=1S/C17H18O2/c1-2-13(14-8-4-3-5-9-14)12-17(19)15-10-6-7-11-16(15)18/h3-11,13,18H,2,12H2,1H3 |

InChI 键 |

FSPVJKDNZALFAW-UHFFFAOYSA-N |

规范 SMILES |

CCC(CC(=O)C1=CC=CC=C1O)C2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies for 1 2 Hydroxyphenyl 3 Phenylpentan 1 One and Analogues

Classical Organic Synthesis Routes

Traditional methods for the synthesis of 1-(2-hydroxyphenyl)-3-phenylpentan-1-one and related dihydrochalcones often involve a two-step process: the formation of an α,β-unsaturated chalcone (B49325) intermediate followed by the selective reduction of the carbon-carbon double bond.

Claisen-Schmidt Condensation and Subsequent Reduction Strategies

The most prevalent classical route commences with the Claisen-Schmidt condensation, a base- or acid-catalyzed reaction between a substituted 2'-hydroxyacetophenone (B8834) and a corresponding benzaldehyde. masterorganicchemistry.comrsc.orgmdpi.commdpi.com This reaction yields a 2'-hydroxychalcone (B22705), which is the α,β-unsaturated precursor to the target dihydrochalcone (B1670589). The reaction mechanism involves the formation of an enolate from the acetophenone (B1666503), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. mdpi.com Subsequent dehydration of the aldol (B89426) adduct leads to the formation of the chalcone. google.com

The critical second step is the selective reduction of the α,β-unsaturated double bond of the chalcone without affecting the carbonyl group or other reducible functionalities. A variety of reduction strategies have been employed for this purpose:

Catalytic Hydrogenation: This is a widely used method involving the use of hydrogen gas in the presence of a metal catalyst. researchgate.net Common catalysts include palladium on carbon (Pd/C), rhodium, nickel, and iridium. mdpi.comresearchgate.net The choice of catalyst and reaction conditions is crucial to ensure the chemoselective reduction of the olefinic bond.

Chemical Reduction: Various chemical reagents can achieve the selective reduction of the double bond. For instance, sodium dithionite (B78146) has been effectively used under phase-transfer catalysis conditions to yield 2'-hydroxydihydrochalcones in high yields. rawdatalibrary.net This method is particularly useful for substrates that may be sensitive to catalytic hydrogenation conditions.

Direct Coupling Reactions for Oxyalkylated Derivatives

Oxyalkylated derivatives of this compound, where the phenolic hydroxyl group is converted to an ether, are often synthesized to modify the compound's properties. The classical method for achieving this transformation is the Williamson ether synthesis. masterorganicchemistry.combyjus.comwikipedia.orgyoutube.comyoutube.com

This reaction involves the deprotonation of the 2'-hydroxyl group of the dihydrochalcone with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. youtube.com This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) or an alkyl sulfonate (e.g., tosylate or mesylate) in an SN2 reaction. masterorganicchemistry.comwikipedia.org The choice of the alkylating agent determines the nature of the ether group introduced. For the synthesis of 1-(2-alkoxyphenyl)-3-phenylpentan-1-one analogues, the dihydrochalcone is first prepared via the methods described in section 2.1.1, and then subjected to O-alkylation. The efficiency of the Williamson ether synthesis is highest with primary alkyl halides, as secondary and tertiary halides are more prone to undergoing elimination side reactions. wikipedia.org

One-Pot Synthetic Approaches for Related β-Diketone Precursors

While not a direct synthesis of the target dihydrochalcone, one-pot syntheses of related flavonoid structures, such as flavanones, share common principles and starting materials. nih.govthieme-connect.com These methods often involve the reaction of a 2-hydroxyacetophenone (B1195853) with an aromatic aldehyde under conditions that promote both the initial condensation and a subsequent intramolecular cyclization. nih.govresearchgate.net For instance, an organocatalyzed Mannich-type reaction has been developed for the one-pot synthesis of flavanones from 2-hydroxyacetophenones, aromatic aldehydes, and aniline. thieme-connect.com

The formation of a β-hydroxy ketone is a key intermediate in the aldol condensation step that precedes chalcone formation. google.com Typically, this intermediate readily dehydrates to form the α,β-unsaturated ketone (chalcone). google.com However, strategies that can control this process and involve a tandem reduction could conceptually lead to the dihydrochalcone in a more streamlined fashion. For example, a tandem 1,4-reduction-aldol cyclization has been reported for the synthesis of cyclic aldol products, which involves intermediates structurally related to the precursors of dihydrochalcones. organic-chemistry.org

Modern Catalytic Approaches

More recent synthetic strategies have focused on the development of catalytic methods that offer improved efficiency, selectivity, and milder reaction conditions compared to classical routes.

Organocatalytic Synthesis Pathways

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For dihydrochalcone synthesis, organocatalysis is primarily applied to the conjugate reduction of the precursor chalcone. This approach mimics biological reduction processes that utilize NADH coenzymes.

A biomimetic approach for the chemoselective reduction of the C=C double bond in chalcones uses a Hantzsch ester as the hydride source in the presence of a chiral organocatalyst, such as ephedrine. researchgate.netscispace.com This system operates under metal- and acid-free conditions, relying on the activation of the chalcone through hydrogen bonding with the catalyst. researchgate.net This method allows for the selective 1,4-reduction of the α,β-unsaturated system, yielding the desired dihydrochalcone. Asymmetric conjugate reduction (ACR) of α,β-unsaturated compounds is a convenient method for creating chiral compounds. researchgate.net Furthermore, organocatalytic asymmetric Michael additions to chalcones have been extensively studied, which can lead to functionalized dihydrochalcone derivatives. researchgate.netcabidigitallibrary.org

Palladium-Catalyzed Oxidative Cyclization in Dihydrochalcone Chemistry

While not a direct synthesis of the open-chain dihydrochalcone, palladium-catalyzed reactions are highly relevant to the chemistry of these molecules, particularly in their conversion to other flavonoid structures. A notable example is the divergent synthesis of flavones and flavanones from 2'-hydroxydihydrochalcones through palladium(II)-catalyzed oxidative cyclization.

In this methodology, the 2'-hydroxydihydrochalcone serves as a common intermediate. The reaction outcome can be directed towards either a flavone (B191248) or a flavanone (B1672756) by carefully selecting the oxidants and additives. The proposed mechanism involves an initial Pd(II)-catalyzed dehydrogenation of the dihydrochalcone to the corresponding 2'-hydroxychalcone. From this common intermediate, the reaction can proceed via two different pathways:

To form flavanones: An intramolecular Michael addition occurs.

To form flavones: An oxidative Heck-type coupling takes place.

This approach highlights the utility of 2'-hydroxydihydrochalcones as versatile precursors in the synthesis of a diverse library of flavonoid compounds under relatively mild conditions.

Bioreduction Techniques for Precursor Compounds

Bioreduction serves as a powerful and environmentally benign tool in organic synthesis, offering high chemo-, regio-, and stereoselectivity under mild reaction conditions. For the synthesis of this compound, a plausible precursor is the corresponding α,β-unsaturated ketone, 1-(2-hydroxyphenyl)-3-phenylpent-2-en-1-one. The selective reduction of the carbon-carbon double bond in this chalcone-like precursor is a critical step that can be efficiently achieved using various biological systems.

Microorganisms, including fungi and yeasts, are well-documented for their ability to catalyze the bioreduction of chalcones. For instance, fungi such as Scedosporium apiospermum and Aspergillus niger have demonstrated the capacity to selectively hydrogenate the Cα-Cβ double bond of chalcones to furnish the corresponding dihydrochalcones, without affecting the carbonyl group. scielo.org.mx Similarly, strains of Saccharomyces cerevisiae (baker's yeast) have been employed for the stereoselective bioreduction of chalcones. scielo.org.mx

The key enzymatic players in these biotransformations are ene-reductases, particularly those belonging to the 'Old Yellow Enzyme' (OYE) family of flavoproteins. nih.gov These enzymes utilize a nicotinamide (B372718) cofactor (NADH or NADPH) to deliver a hydride to the β-carbon of the α,β-unsaturated carbonyl compound, followed by protonation at the α-carbon, resulting in a saturated carbon-carbon bond. nih.gov The reaction proceeds with high stereoselectivity, making it a valuable method for obtaining chiral compounds. nih.gov

The general scheme for the bioreduction of a chalcone precursor is depicted below:

Scheme 1: General Bioreduction of a Chalcone Precursor

While specific studies on the bioreduction of 1-(2-hydroxyphenyl)-3-phenylpent-2-en-1-one are not extensively documented, the broad substrate scope of ene-reductases suggests that this precursor would be a viable candidate for such a transformation. The use of whole-cell biocatalysts or isolated enzymes offers a green alternative to traditional chemical hydrogenation methods, which often require harsh conditions and expensive metal catalysts.

Optimization of Reaction Conditions and Yields

Several factors significantly influence the outcome of the Claisen-Schmidt condensation:

Catalyst: The choice and concentration of the catalyst are critical. Common base catalysts include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and barium hydroxide (Ba(OH)₂). nih.gov Acid catalysts such as Lewis acids (e.g., BF₃·OEt₂, InCl₃, FeCl₃) have also been employed. nih.gov The optimal catalyst often depends on the specific substrates being used.

Solvent: The reaction can be performed in various solvents, with alcohols like ethanol (B145695) and methanol (B129727) being common choices. acs.org Solvent-free conditions, such as grinding the reactants together, have also been shown to be effective and environmentally friendly, sometimes leading to higher yields and shorter reaction times. aip.org

Temperature: Reaction temperatures can range from room temperature to reflux conditions. Higher temperatures generally increase the reaction rate but may also promote side reactions. numberanalytics.com

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting materials without the degradation of the product.

Energy Source: Microwave irradiation has emerged as a powerful tool to accelerate the Claisen-Schmidt condensation, often leading to significantly reduced reaction times and improved yields compared to conventional heating. numberanalytics.comresearchgate.net Ultrasound assistance is another alternative energy source that can enhance the reaction rate. mdpi.com

The following tables summarize findings from various studies on the optimization of chalcone synthesis, which are analogous to the synthesis of the precursor for this compound.

Table 1: Effect of Catalyst on Chalcone Synthesis Yield

| Catalyst | Substrates | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| NaOH | Benzaldehyde, Acetophenone | Ethanol | 90 | mdpi.com |

| KOH | Benzaldehyde, Acetophenone | Ethanol | ~62 | acs.org |

| Mg(HSO₄)₂ | Various aldehydes and ketones | Solvent-free | 81-95 | rsc.org |

| Ba(OH)₂ | 2-hydroxyacetophenones, Aromatic acid anhydrides | DMSO (Microwave) | High yields | researchgate.net |

Table 2: Comparison of Synthesis Methods for Chalcones

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Stirring | NaOH | Ethanol | 4 h | 90 | mdpi.com |

| Grinding | KOH | None | Not specified | 32.6 | aip.org |

| Ultrasound | NaOH | Ethanol | Optimized conditions | Quantitative | mdpi.com |

| Microwave Irradiation | NaOH | None | 1-2 min | Good yields | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 2 Hydroxyphenyl 3 Phenylpentan 1 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Diastereotopic and Hydroxyl Proton Analysis

Proton NMR (¹H NMR) spectroscopy of 1-(2-Hydroxyphenyl)-3-phenylpentan-1-one is instrumental in identifying the various hydrogen atoms (protons) in the molecule. A key feature in the ¹H NMR spectrum of this compound is the presence of diastereotopic protons. The methylene (B1212753) protons adjacent to the chiral center (C3) are chemically non-equivalent due to the stereocenter, and they are expected to appear as a complex multiplet, often an AB quartet, with distinct chemical shifts and a geminal coupling constant.

The hydroxyl proton of the phenolic group typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. To confirm the assignment of the hydroxyl proton, a D₂O exchange experiment can be performed, where the addition of deuterium (B1214612) oxide leads to the disappearance of the hydroxyl proton signal from the spectrum.

For an analogue, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (B75104), the hydroxyl proton of the enol form is observed as a sharp singlet at a significantly downfield chemical shift, around δ 15.50 ppm, due to strong intramolecular hydrogen bonding. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment.

For instance, the carbonyl carbon (C=O) is expected to resonate in the downfield region of the spectrum, typically around δ 190-210 ppm. The carbons of the aromatic rings will appear in the range of δ 110-160 ppm, with the carbon bearing the hydroxyl group resonating at the lower end of this range due to the electron-donating effect of the oxygen atom. The aliphatic carbons of the pentan chain will appear in the upfield region of the spectrum.

In the case of the analogue 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, the carbonyl carbons of the keto tautomer are observed at approximately δ 200.6 ppm and δ 191.9 ppm. rsc.org The carbons of the aromatic rings and the rest of the carbon skeleton are also observed at their characteristic chemical shifts.

Table 1: Representative ¹³C NMR Chemical Shifts for Analogues of this compound

| Carbon Atom | Chemical Shift (δ, ppm) for 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione rsc.org |

| C=O (keto) | 200.6, 191.9 |

| C-enol | 177.8, 91.1 |

| Aromatic C-O | 163.3 |

| Aromatic C | 118.7 - 137.1 |

Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy for Structural Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is a two-dimensional NMR technique that reveals long-range (typically 2-3 bond) correlations between carbon and hydrogen atoms. This is crucial for piecing together the molecular structure by establishing connectivity between different parts of the molecule that are not directly bonded.

Advanced NMR Techniques for Conformation Analysis

Advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for determining the three-dimensional structure and conformational preferences of molecules in solution. These experiments detect through-space interactions between protons that are close to each other, regardless of their bonding connectivity.

For this compound, NOESY or ROESY experiments could reveal spatial proximities between the protons of the phenyl ring and the protons of the pentan chain, providing insights into the preferred rotational conformation around the C3-phenyl bond. Similarly, interactions between the protons of the hydroxyphenyl ring and the aliphatic chain can help define the orientation of the ketone moiety relative to the phenol (B47542) ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. The strong, sharp absorption band around 1630-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone.

The presence of aromatic rings is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching vibrations from the pentan chain would be observed in the 2850-3000 cm⁻¹ range.

For the related compound, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, characteristic IR absorptions are observed for the C=O group at around 1610 cm⁻¹ and for the O-H group as a broad band. rsc.org

Table 2: Characteristic FTIR Absorption Bands for this compound and Analogues

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Ketone C=O | Stretching | 1630-1680 (strong, sharp) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1450-1600 |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. wikipedia.organton-paar.com For this compound, the spectrum is characterized by specific vibrational modes corresponding to its key structural features.

The most prominent absorption band is attributed to the carbonyl (C=O) group stretching vibration, which is influenced by intramolecular hydrogen bonding with the adjacent phenolic hydroxyl group. In analogous 2'-hydroxychalcones and related ketones, this band typically appears in the region of 1630–1660 cm⁻¹. researchgate.netresearchgate.net The presence of the strong intramolecular hydrogen bond between the 2'-hydroxyl proton and the carbonyl oxygen weakens the C=O double bond, shifting its absorption to a lower wavenumber compared to a non-hydrogen-bonded ketone.

Another significant feature is the broad absorption band corresponding to the hydroxyl (O-H) stretching of the phenolic group, typically observed in the 3100–3500 cm⁻¹ region. The broadness of this peak is a direct consequence of its involvement in the strong hydrogen bond. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the pentanoyl chain appear in the 2850–3000 cm⁻¹ range. mdpi.com The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands arising from C-C bond stretching and various bending vibrations of the aromatic rings and the aliphatic chain, providing a unique pattern for the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic O-H | Stretching (H-bonded) | 3100 - 3500 (broad) | fabad.org.tr |

| Aromatic C-H | Stretching | 3000 - 3100 | fabad.org.tr |

| Aliphatic C-H | Stretching | 2850 - 3000 | mdpi.com |

| Ketone C=O | Stretching (H-bonded) | 1630 - 1660 | researchgate.netresearchgate.net |

| Aromatic C=C | Stretching | 1450 - 1600 | researchgate.net |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy for vibrational analysis. researchgate.net The analysis of this compound and related chalcone (B49325) structures by FT-Raman spectroscopy reveals characteristic signals for the key functional groups. researchgate.netscilit.com

The C=O stretching vibration, which is strong in the IR spectrum, also appears in the Raman spectrum, typically in the same 1630–1660 cm⁻¹ region. However, the most intense bands in the Raman spectrum often arise from the symmetric vibrations of the non-polar aromatic rings. The C=C stretching modes of the phenyl rings are expected to produce strong signals in the 1580–1610 cm⁻¹ range. The symmetric "breathing" mode of the aromatic rings also gives rise to a characteristic sharp band near 1000 cm⁻¹. Vibrations associated with the aliphatic chain, such as C-H and C-C stretching, will also be present but are generally weaker than the aromatic signals.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Reference |

|---|---|---|---|

| Ketone C=O | Stretching | 1630 - 1660 | researchgate.net |

| Aromatic C=C | Stretching | 1580 - 1610 | researchgate.net |

| Aromatic Ring | Breathing Mode | ~1000 | nih.gov |

| Aliphatic C-H | Stretching | 2850 - 3000 | mdpi.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (molecular formula C₁₇H₁₈O₂), the molecular weight is 254.32 g/mol . nih.govnih.gov

In High-Resolution Mass Spectrometry (HRMS), the protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to its exact mass, confirming the elemental composition. nih.gov Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. nih.gov

The fragmentation of the molecular ion is predictable based on the structure and known fragmentation pathways of ketones and aromatic compounds. fabad.org.tr A primary fragmentation mechanism for ketones is alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgyoutube.com This would lead to two main fragmentation pathways for this compound:

Cleavage between the carbonyl carbon and the 2-hydroxyphenyl ring, generating a 2-hydroxyphenyl radical and a [C₁₁H₁₃O]⁺ cation.

Cleavage between the carbonyl carbon and the aliphatic chain, generating a 2-hydroxybenzoyl cation ([C₇H₅O₂]⁺, m/z 121) and a C₁₀H₁₃ radical.

Further fragmentation can occur, including the loss of the ethyl group (C₂H₅) or the phenyl group (C₆H₅) from the aliphatic chain, and the characteristic loss of carbon monoxide (CO) from acylium ions. fabad.org.tr The fragmentation of related dihydrochalcones often involves cleavage that separates the two aromatic ring systems. researchgate.net

| m/z (Nominal) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 254 | Molecular Ion [M]⁺ | [C₁₇H₁₈O₂]⁺ | Parent Molecule |

| 225 | [M - C₂H₅]⁺ | [C₁₅H₁₃O₂]⁺ | Loss of ethyl group |

| 177 | [M - C₆H₅]⁺ | [C₁₁H₁₃O₂]⁺ | Loss of phenyl group |

| 121 | [HOC₆H₄CO]⁺ | [C₇H₅O₂]⁺ | Alpha-cleavage |

| 93 | [HOC₆H₄]⁺ | [C₆H₅O]⁺ | Loss of CO from m/z 121 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. eurjchem.com While the specific crystal structure for this compound is not publicly available, data from closely related 2'-hydroxychalcone analogues can be used to predict its key structural features. nih.gov

A crucial and highly conserved feature in the crystal structures of 2'-hydroxyaryl ketones is the formation of a strong intramolecular O—H⋯O hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen atom. This interaction results in a nearly planar, six-membered pseudo-ring system (an S(6) ring motif). nih.gov This hydrogen bond significantly influences the conformation of the molecule, holding the 2-hydroxyphenyl ring and the carbonyl group in a coplanar arrangement.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | C2/c | nih.gov |

| a (Å) | 10.72243 (10) | nih.gov |

| b (Å) | 10.51268 (9) | nih.gov |

| c (Å) | 22.22491 (18) | nih.gov |

| β (°) | 99.4688 (8) | nih.gov |

| Key Feature | Intramolecular O—H⋯O hydrogen bond | nih.gov |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements (such as nitrogen or sulfur) in a compound. eolss.netclariant.com This analysis provides an empirical formula for the molecule, which can be compared to the theoretical composition to verify its purity and identity.

For this compound, with the molecular formula C₁₇H₁₈O₂, the theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u). The results of an experimental CHN (Carbon, Hydrogen, Nitrogen) analysis on a pure sample are expected to be in close agreement (typically within ±0.4%) with these calculated values.

| Element | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Theoretical Mass % |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 17 | 204.187 | 80.28% |

| Hydrogen (H) | 1.008 | 18 | 18.144 | 7.13% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 12.58% |

| Total | 254.329 | 100.00% |

Chemical Transformations and Reaction Mechanism Studies of 1 2 Hydroxyphenyl 3 Phenylpentan 1 One and Analogues

Oxidation Reactions and Pathways

The oxidation of 1-(2-hydroxyphenyl)-3-phenylpentan-1-one can proceed through several pathways, primarily targeting the ketone and the phenolic hydroxyl group. A significant transformation for the ketone moiety is the Baeyer-Villiger oxidation, which converts ketones into esters. organic-chemistry.orgwikipedia.org This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid. organic-chemistry.org

The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic addition of the peroxy acid to form a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen atom, with the simultaneous cleavage of the O-O bond. The regioselectivity of this migration is predictable; the group with the higher migratory aptitude moves preferentially. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. chemistrysteps.com

For this compound, the migration could involve either the 2-hydroxyphenyl group or the 1-phenylbutan-2-yl group. Due to the electron-donating nature of the hydroxyl group, the 2-hydroxyphenyl group has a high migratory aptitude, comparable to or greater than a secondary alkyl group. This would lead to the formation of a phenyl ester (a derivative of phenyl salicylate).

Another potential oxidation pathway involves the phenolic hydroxyl group itself. Phenols can be oxidized to quinones or undergo oxidative coupling reactions, often mediated by metal catalysts or enzymatic systems. Furthermore, analogues such as 2'-hydroxychalcones can undergo oxidative cyclization using reagents like hydrogen peroxide in an alkaline medium (Algar–Flynn–Oyamada reaction) to yield flavonols, a class of flavonoids. nih.gov

Reduction Reactions of Ketone Moieties

The ketone moiety of this compound and its analogues is readily reduced to a secondary alcohol, 1-(2-hydroxyphenyl)-3-phenylpentan-1-ol. This transformation can be achieved using various reducing agents, with the choice of reagent and conditions allowing for significant control over the final product. youtube.com

Common hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are effective for this reduction. libretexts.org NaBH₄ is a milder reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695), and selectively reduces aldehydes and ketones. chemguide.co.uk LiAlH₄ is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.orgchemguide.co.uk

Catalytic hydrogenation is another powerful method for reduction, and studies on analogous 2'-hydroxychalcones have shown that the reaction outcome can be controlled by the choice of solvent. uniovi.esresearchgate.net Using a palladium on carbon (Pd/C) catalyst, different products can be obtained selectively.

| Catalyst | Reductant | Solvent | Primary Product | Reference |

| 10% Pd/C | H₂ (1 atm) | Dichloromethane (DCM) | This compound (Saturated C-C bond) | uniovi.es, researchgate.net |

| 10% Pd/C | H₂ (1 atm) | Ethanol (EtOH) | 1-(2-Hydroxyphenyl)-3-phenylpentane (Alkane) | uniovi.es, researchgate.net |

| 10% Pd/C | H₂ (1 atm) | n-Butanol/H₂O (1:1) | 1-(2-Hydroxyphenyl)-3-phenylpentan-1-ol (Alcohol) | uniovi.es, researchgate.net |

This table is based on data from the hydrogenation of 2'-hydroxychalcone (B22705) analogues, where the initial step is the reduction of the α,β-unsaturated double bond, followed by reduction of the ketone or hydrogenolysis. For this compound, which already possesses a saturated carbon chain, hydrogenation in ethanol would lead to the complete reduction of the ketone to a methylene (B1212753) group (hydrogenolysis), while hydrogenation in n-butanol/water would yield the secondary alcohol.

Electrophilic Aromatic Substitution Reactions

The structure of this compound contains two aromatic rings that can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are dictated by the nature of the substituents on each ring. science.gov

Ring A (1-(2-Hydroxyphenyl) moiety): This ring is substituted with a hydroxyl (-OH) group and an acyl (-C(O)R) group.

The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.

The acyl group is a deactivating group and a meta-director because of its electron-withdrawing inductive and resonance effects.

In cases of competing directing effects, the strongly activating -OH group dominates the regiochemical outcome. wikipedia.org Therefore, electrophilic attack is expected to occur primarily at the positions ortho and para to the hydroxyl group. The position para to the -OH (C5') is sterically accessible. The position ortho to the -OH (C3') is also activated, while the other ortho position (C1') is blocked.

Ring B (3-Phenyl moiety): This ring is attached via a secondary alkyl chain. An alkyl group is a weak activating group and an ortho, para-director due to hyperconjugation and weak inductive effects. Therefore, electrophiles will preferentially attack the ortho and para positions of this ring.

Common EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation would be directed to the activated positions on both rings, potentially leading to a mixture of products unless reaction conditions are carefully controlled.

Cyclization and Dehydration Mechanisms

Derivatives of this compound are precursors to heterocyclic structures like flavans. The key intermediate for this transformation is the corresponding alcohol, 1-(2-hydroxyphenyl)-3-phenylpentan-1-ol, obtained from the reduction of the ketone (see section 5.2).

Under acidic conditions, the secondary alcohol can undergo an intramolecular cyclization reaction. The mechanism proceeds via the following steps:

Protonation: The benzylic hydroxyl group is protonated by an acid catalyst to form a good leaving group (H₂O).

Carbocation Formation: Loss of a water molecule generates a secondary benzylic carbocation. This carbocation is stabilized by the adjacent aromatic ring.

Intramolecular Electrophilic Attack: The electron-rich 2-hydroxyphenyl ring acts as an intramolecular nucleophile. The phenolic oxygen or, more commonly, the activated C6' position attacks the carbocation.

Cyclization and Deprotonation: The attack from the C6' position, which is ortho to the activating phenolic -OH group, leads to the formation of a new six-membered ring. Subsequent deprotonation re-aromatizes the ring system, yielding a flavan (B184786) derivative.

This acid-catalyzed cyclization is a common strategy in the synthesis of flavonoids and related heterocyclic compounds. nih.govnih.govresearchgate.netnih.gov

Tandem Reaction Systems and Their Mechanistic Elucidation

Tandem, or one-pot, reactions offer a streamlined approach to synthesizing complex molecules like flavanones and related structures from simple precursors, improving efficiency by avoiding the isolation of intermediates. organic-chemistry.org The synthesis of this compound analogues can be envisioned through such processes.

One potential tandem strategy is a Michael addition-cyclization sequence . This could involve the reaction of a 2'-hydroxyacetophenone (B8834) with an α,β-unsaturated ketone (e.g., 1-phenylprop-2-en-1-one) under basic catalysis. The first step is a conjugate Michael addition to form a 1,5-dicarbonyl intermediate. Subsequent intramolecular aldol (B89426) condensation and dehydration would yield a cyclic product. While this would form a cyclohexenone ring rather than the direct precursor, variations of this tandem strategy are fundamental in flavonoid synthesis. ijcrt.orgresearchgate.netnih.gov

A more direct analogue involves the palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones to form flavanones. researchgate.net In this tandem process, the palladium catalyst facilitates an intramolecular C-O bond formation coupled with an oxidation step, converting the dihydrochalcone (B1670589) scaffold directly into the heterocyclic flavanone (B1672756) system under an oxygen atmosphere. The mechanism is thought to involve the formation of a palladium enolate followed by nucleophilic attack of the phenolic oxygen and subsequent oxidative elimination.

Investigation of Autoxidation Processes

Autoxidation is the slow, spontaneous oxidation of organic compounds upon exposure to oxygen, proceeding via a free-radical chain mechanism. wikipedia.orgyoutube.com this compound possesses several structural features that make it susceptible to autoxidation.

The general mechanism involves three stages:

Initiation: Formation of an initial carbon-centered radical (R•) through the abstraction of a hydrogen atom. Susceptible sites in the molecule include the C-H bond at the benzylic C3 position and the C-H bonds at the C2 position, which are alpha to the carbonyl. The phenolic proton can also be abstracted to form a phenoxyl radical.

Propagation: The carbon radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another molecule of the substrate to form a hydroperoxide (ROOH) and a new carbon radical (R•), thus propagating the chain reaction.

Termination: The reaction is terminated when two radicals combine to form a non-radical species.

The phenolic group can act as an antioxidant by trapping peroxyl radicals, thereby interrupting the propagation stage. However, the resulting phenoxyl radical can also participate in further reactions. The primary products of autoxidation are hydroperoxides, which are often unstable and can decompose further, leading to the formation of ketones, alcohols, and other degradation products. researchgate.netresearchgate.net For example, secondary oxidation of a hydroperoxide formed at the C3 position could lead to the formation of a ketone at that position and the generation of a highly reactive hydroxyl radical. researchgate.net

Radical Reactions of Carbonyl Compounds and Alpha-Carbonyl Radical Generation

Beyond autoxidation, the carbonyl group of this compound can participate in various other radical reactions. These reactions often provide pathways for C-C bond formation and functionalization that are complementary to ionic mechanisms.

Alpha-Carbonyl Radical Generation: Radicals can be generated at the C2 position, alpha to the ketone. This can be achieved through hydrogen atom abstraction by a photochemically or thermally generated radical initiator. The resulting α-carbonyl radical is stabilized by resonance with the carbonyl group and can participate in various coupling reactions, such as α-arylation. researchgate.netorganic-chemistry.org

Acyl Radical Generation: Under photochemical conditions (Norrish Type I cleavage), the bond between the carbonyl carbon and the alpha-carbon can break. For this molecule, this would result in the formation of a 2-hydroxybenzoyl radical and a 1-phenylbutan-2-yl radical. Acyl radicals are valuable intermediates for the synthesis of other ketones and can be generated under milder conditions using visible-light photoredox catalysis from precursors like α-keto acids. organic-chemistry.orgnih.govcdu.edu.au

Ketyl Radical Formation: A one-electron reduction of the carbonyl group, often achieved with dissolving metals (e.g., Na in NH₃) or through photoredox catalysis, generates a ketyl radical anion. These species are highly reactive nucleophiles and radicals, and they can undergo dimerization (pinacol coupling) or participate in fragmentation and cyclization cascade reactions. nih.gov For instance, a ketyl radical intermediate could trigger an intramolecular cyclization with one of the aromatic rings.

Studies on Intermediates in Synthetic Pathways

The study of reaction intermediates is crucial for understanding and optimizing synthetic pathways. For this compound and its analogues, several types of intermediates have been identified and characterized, providing insight into the mechanisms of their formation. These studies often involve the isolation of transient species or the use of spectroscopic methods to observe them in situ. Research into analogous compounds provides a framework for understanding the potential intermediates in the synthesis of the target molecule.

Key intermediates that have been studied in the synthesis of analogous structures include ketonic Mannich bases, α-bromoketones, and various cyclization precursors. These intermediates are pivotal in the construction of the final molecular architecture.

Ketonic Mannich Bases as Key Intermediates

In the synthesis of 3-substituted-1-(2'-hydroxyphenyl)propan-1-one analogues, ketonic Mannich bases are significant intermediates. These compounds are typically formed through the aminomethylation of a ketone, such as 2'-hydroxyacetophenone. The Mannich base then serves as a versatile precursor where the amino group can be displaced by various nucleophiles to introduce diversity at the 3-position of the propan-1-one backbone. researchgate.net

For instance, the reaction of a ketonic Mannich base derived from 2'-hydroxyacetophenone with thiophenols leads to the formation of 3-(substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones. Similarly, reaction with indoles results in 3-(substituted indol-3-yl)-1-(2'-hydroxyphenyl)propan-1-ones. researchgate.net The study of these reactions highlights the role of the Mannich base as a stable yet reactive intermediate that facilitates carbon-sulfur and carbon-carbon bond formation.

Table 1: Examples of Ketonic Mannich Base Intermediates and Subsequent Products

| Starting Material | Mannich Base Intermediate | Nucleophile | Final Product |

|---|---|---|---|

| 2'-Hydroxyacetophenone | 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one | Thiophenols | 3-(Substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones |

| 2'-Hydroxyacetophenone | 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one | Indoles | 3-(Substituted indol-3-yl)-1-(2'-hydroxyphenyl)propan-1-ones |

| 2'-Hydroxyacetophenone | 3-(4-Methylpiperidino)-1-(2-hydroxyphenyl)propan-1-one | - | Stable Intermediate |

This table is based on synthetic strategies described in the literature for analogues of the main compound. researchgate.net

α-Haloketone Intermediates in Synthesis of Analogues

The synthesis of certain pentan-1-one analogues, such as pyrovalerone and its derivatives, proceeds through the formation of α-bromoketone intermediates. nih.gov In a typical sequence, a propiophenone (B1677668) or valerophenone (B195941) derivative is first synthesized via a Friedel-Crafts acylation. This ketone is then selectively brominated at the α-position to the carbonyl group, often using bromine in the presence of a catalytic amount of aluminum trichloride. nih.gov

This α-bromoketone is a highly reactive electrophile. The bromine atom serves as an excellent leaving group, facilitating subsequent nucleophilic substitution by an amine, such as pyrrolidine, to yield the final product. This two-step process—bromination followed by amination—is a common and effective strategy for constructing α-amino ketones.

Table 2: General Pathway Involving α-Bromoketone Intermediates

| Precursor Ketone | Intermediate | Reagent for Next Step | Product Class |

|---|---|---|---|

| Substituted Valerophenone | α-Bromovalerophenone | Pyrrolidine (or other amine) | α-Aminoketone (e.g., Pyrovalerone analogue) |

This table outlines the synthetic route for pyrovalerone analogues, which share the pentan-1-one core structure. nih.gov

Characterization of Hydrazinolysis and Cyclization Intermediates

In more complex syntheses that lead to heterocyclic systems derived from keto-ester precursors, the isolation and characterization of intermediates are essential to confirm the reaction mechanism. For example, in the synthesis of 4-methyl/phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones from the reaction of ninhydrin (B49086) with ethyl benzoylacetate and hydrazine (B178648) hydrate, several key intermediates have been isolated and structurally confirmed using NMR and X-ray single-crystal analysis. mdpi.com

These studies revealed that the reaction proceeds through two distinct hydrazinolysis–cyclization steps. The isolation of these intermediates disproved a previously proposed mechanism and provided clear evidence for the actual reaction pathway. mdpi.com One notable intermediate, a stable hydrazide, was found to be susceptible to reduction by hydrazine, resembling a Wolff–Kishner-like reduction, which was an unexpected finding. mdpi.com The detailed structural analysis of these intermediates provides a powerful example of how in-depth mechanistic studies are conducted.

Table 3: Isolated Intermediates in a Multi-step Heterocyclic Synthesis

| Precursor | Isolated Intermediate | Characterization Method | Mechanistic Insight |

|---|---|---|---|

| Ethyl 2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-3-oxo-3-phenylpropanoate | Hydrazide intermediate (Compound 11 in source) | NMR, X-ray Crystallography | Confirms first hydrazinolysis-cyclization step |

This table is based on the detailed mechanistic study of a complex reaction, illustrating the importance of isolating intermediates. mdpi.com

Enolic Tautomers as Reactive Intermediates

For analogues such as 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione, the existence of stable enolic tautomers has been reported. sigmaaldrich.comchemicalbook.com In these structures, the hydroxyl and phenolic protons form hydrogen bonds with the ketonic oxygen atoms. These enol forms are not just tautomers but can be considered key reactive intermediates. The specific conformation and electronic distribution in the enol form can dictate the regioselectivity and stereoselectivity of subsequent reactions, such as alkylation or condensation. While not transient in the same way as other intermediates, their presence and stability are fundamental to the reaction mechanisms of β-dicarbonyl compounds. sigmaaldrich.comchemicalbook.com

Structure Activity Relationship Sar and Molecular Design for 1 2 Hydroxyphenyl 3 Phenylpentan 1 One Analogues

Impact of Substituents on Aromatic Rings on Biological Activity

The nature and position of substituents on the two aromatic rings—the 2-hydroxyphenyl ring (often termed the A ring) and the 3-phenyl ring (B ring)—play a pivotal role in modulating the biological activity of these compounds.

Research on a wide range of diarylpentanoid analogues has demonstrated that specific substitutions can significantly enhance or diminish their therapeutic effects. The presence of hydroxyl (-OH) groups is often critical for bioactivity, particularly for antioxidant effects. nih.gov For instance, in studies of related compounds, analogues with hydroxyl groups on both aromatic rings showed significant antioxidant and nitric oxide (NO) inhibitory activity. nih.gov

Methoxy (B1213986) (-OCH3) groups also heavily influence activity. Analogues with meta-methoxy groups have shown notable anti-inflammatory properties. nih.gov In some series of diarylpentanoids, the presence of a 3,4,5-trimethoxy substitution pattern on the aromatic rings, a feature common in many tubulin-binding agents, was found to be important for antimitotic activity.

Table 1: Impact of Aromatic Ring Substituents on Biological Activity of Diarylpentanoid Analogues

| Substituent/Feature | Position | Biological Activity Affected | Observed Effect |

| Hydroxyl (-OH) | Both Rings | Antioxidant, Anti-inflammatory | Presence is often critical for activity. |

| Methoxy (-OCH3) | meta-position | Anti-inflammatory | Important for inhibitory activity. |

| 3,4,5-Trimethoxy | Phenyl Rings | Antimitotic | Associated with potent activity. |

| Heterocyclic Rings | Phenyl Rings | Antibacterial | Can lead to an enhancement of activity. |

Role of Aliphatic Chain Length and Functional Groups

Many of the most potent synthetic diarylpentanoids feature a cyclic C5 bridge. bohrium.com Comparisons between different cyclic linkers have revealed that the nature of the ring influences biological outcomes. For example, in some studies, compounds with a cyclohexanone (B45756) moiety in the linker exhibited stronger anti-inflammatory inhibition than those with a cyclopentanone (B42830) ring or an acyclic chain. nih.gov Similarly, linkers containing a tetrahydro-4H-pyran-4-one moiety have been found to be highly favorable for certain biological effects. nih.gov

A crucial functional group within the aliphatic chain of many active analogues is an α,β-unsaturated ketone (an enone). This dienone moiety is considered a significant feature for the antitumor activity of many diarylpentanoids. bohrium.com This reactive group can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (like cysteine) in target proteins, which can lead to irreversible inhibition.

Additionally, substitution on the carbons of the aliphatic chain itself can enhance potency. The introduction of an α-alkyl group (e.g., α-methyl) to the enone system has been shown to produce potent antiproliferative compounds. cphi-online.com This suggests that steric bulk near the carbonyl group can favorably influence interactions with the biological target.

Table 2: Influence of Aliphatic Chain Modifications on Diarylpentanoid Activity

| Chain Modification | Example Structure | Biological Activity Affected | Key Finding |

| Chain Cyclization | Cyclohexanone, Tetrahydro-4H-pyran-4-one | Anti-inflammatory, General Bioactivity | Cyclic linkers, particularly cyclohexanone and pyran-4-one, are often more favorable than acyclic chains. nih.gov |

| Unsaturation (Enone) | 3-oxo-penta-1,4-diene | Antitumor | The dienone moiety is often important for potent cytotoxic effects, potentially acting as a Michael acceptor. bohrium.com |

| α-Substitution | α-methyl group | Antiproliferative | Substitution at the α-carbon of the enone can lead to highly potent compounds. cphi-online.com |

Stereochemical Influence on Molecular Interactions

In 1-(2-hydroxyphenyl)-3-phenylpentan-1-one, the carbon atom at position 3 of the pentan-1-one chain is a chiral center because it is bonded to four different groups: a hydrogen atom, an ethyl group, a phenyl group, and the -(CH2)2-C(O)-Ar fragment. Consequently, the molecule can exist as a pair of enantiomers, designated (R) and (S).

While specific studies detailing the differential biological activities of the individual enantiomers of this particular compound are not widely reported, the principles of medicinal chemistry dictate that stereochemistry is a critical factor in molecular interactions. Biological targets such as enzymes and receptors are themselves chiral, composed of L-amino acids. Therefore, they often exhibit stereospecificity, meaning they will interact differently with each enantiomer of a chiral ligand.

One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other may bind weakly or not at all. In some cases, the "inactive" enantiomer can even cause off-target effects or be metabolized differently. Therefore, the separation and individual testing of the (R) and (S) enantiomers is a crucial step in the advanced development of such compounds to identify the eutomer (the more active enantiomer) and improve the therapeutic index.

Design Principles for Modulating Reactivity and Specificity

Based on the accumulated SAR data for diarylpentanoids, several key design principles can be formulated to guide the synthesis of new analogues with modulated reactivity and target specificity.

Aromatic Ring Substitution: The targeted placement of substituents is a primary strategy. For anti-inflammatory or antioxidant activity, incorporating hydroxyl groups on the phenyl rings is a promising approach. For antimitotic agents, a 3,4,5-trimethoxyphenyl moiety is a validated structural feature.

Aliphatic Bridge Modification: The C5 linker is a critical region for optimization. Cyclizing the chain, particularly into a cyclohexanone or tetrahydro-4H-pyran-4-one ring, can confer conformational rigidity and enhance potency. The inclusion of an α,β-unsaturated ketone system is a key strategy for designing potent antitumor agents that may act via Michael addition.

Enhancing Potency through α-Substitution: Adding small alkyl groups, such as a methyl group, at the α-position of the carbonyl in the linker can significantly boost antiproliferative activity.

Stereochemical Considerations: For chiral analogues like this compound, future design efforts should focus on stereospecific synthesis to isolate and evaluate individual (R) and (S) enantiomers. This will allow for the identification of the more potent form and reduce potential complications from the less active isomer.

Adherence to these principles allows for the rational design of next-generation compounds, moving beyond simple screening to a more targeted approach for developing molecules with improved therapeutic profiles.

Computational Approaches to SAR: Molecular Docking Studies

Computational methods, particularly molecular docking, are invaluable tools for understanding the SAR of this compound analogues at a molecular level. nih.gov Molecular docking simulates the interaction between a small molecule (ligand) and the binding site of a target protein, predicting the preferred binding orientation and affinity.

These studies provide a three-dimensional rationale for experimentally observed SAR data. For example, docking studies on diarylpentanoid analogues have been used to elucidate their mechanism of action. In one study, the diarylpentanoid analogue "ca27" was docked into the ligand-binding domain of the androgen receptor, a key target in prostate cancer. nih.gov The results helped identify a potential binding pocket and explained how the molecule could exert its down-regulating effect on the receptor. nih.gov

In another example, docking studies of a different diarylpentanoid series on the human glyoxalase I protein, an enzyme involved in detoxification, revealed specific binding interactions. The model showed that a potent compound formed two strong hydrogen bonds with the residues Glu-99 and Lys-156 in the active site, providing a clear hypothesis for its inhibitory activity. nih.gov

By visualizing these interactions, computational models help researchers:

Explain why certain substituents or structural features increase or decrease activity.

Predict how new, unsynthesized analogues might bind to a target.

Guide the design of new derivatives with improved binding affinity and specificity, thereby saving time and resources in the drug discovery process.

Synthesis and Exploration of Derivatives and Analogues of 1 2 Hydroxyphenyl 3 Phenylpentan 1 One

Dihydrochalcone (B1670589) and Chalcone (B49325) Analogues

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, and their saturated counterparts, dihydrochalcones, are significant classes of compounds derived from 1-(2-hydroxyphenyl)-ketone precursors.

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde. ncku.edu.twnih.govmdpi.com For instance, 2-hydroxyacetophenone (B1195853) can be reacted with various aromatic aldehydes in the presence of a base like sodium hydroxide (B78521) to yield a series of (E)-3-(aryl)-1-(2-hydroxyphenyl)prop-2-en-1-ones. mdpi.com

Dihydrochalcone analogues are subsequently prepared through the selective reduction of the carbon-carbon double bond of the corresponding chalcone. ncku.edu.twnih.govnih.gov This reduction can be achieved through catalytic hydrogenation using catalysts such as palladium, nickel, or rhodium. nih.gov A study by Reddy et al. detailed the preparation of twenty-one chalcones via aldol condensation, which were then reduced to their corresponding dihydrochalcones and 1,3-diphenylpropane (B92013) derivatives. ncku.edu.twnih.govresearchgate.net

Table 1: Synthesis of Chalcone and Dihydrochalcone Analogues

| Precursor 1 | Precursor 2 | Reaction Type | Product Class | Key Features |

|---|---|---|---|---|

| 2-Hydroxyacetophenone | Aromatic Aldehyde | Aldol Condensation | Chalcone | α,β-unsaturated ketone system |

| Chalcone | Reducing Agent (e.g., H2/Pd) | Catalytic Hydrogenation | Dihydrochalcone | Saturated α,β-carbon bond |

Oxyalkylated Derivatives with Varied Alkyl Chains

The introduction of oxyalkylated moieties with varying alkyl chain lengths onto the core structure of 1-(2-hydroxyphenyl)-3-phenylpentan-1-one and related flavonoids has been a strategy to modulate their physicochemical properties. The synthesis of these derivatives typically involves the selective alkylation of the hydroxyl groups.

In a study on quercetin (B1663063), a related flavonol, a series of alkyl derivatives were synthesized by reacting quercetin with corresponding alkyl halides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). researchgate.net This method allows for the introduction of various alkyl chains, such as butyl and geranyl groups, onto the phenolic hydroxyls. nih.gov The length and nature of the alkyl chain can influence properties like solubility. nih.gov

Another approach to incorporating alkyl chains involves the synthesis of heterocyclic derivatives, such as 2-alkyl-1,3,4-oxadiazoles, where the alkyl group is introduced at a specific position on the heterocyclic ring. mdpi.com This is achieved through multi-step synthesis starting from precursors that are then cyclized and further functionalized. While not directly on the 1-(2-hydroxyphenyl) scaffold, these methods demonstrate the chemical strategies available for introducing varied alkyl chains into related molecular frameworks.

β-Hydroxyketone and β-Diketone Intermediates and Derivatives

β-Hydroxyketones and β-diketones are crucial intermediates in the synthesis of various derivatives of this compound. The aldol reaction is a fundamental method for the formation of β-hydroxy ketones. organic-chemistry.org For example, the reaction of an enolate with an aldehyde or ketone can yield a β-hydroxy ketone, which can then be a precursor for other transformations.

β-Diketones, or 1,3-diketones, are particularly important building blocks for the synthesis of heterocyclic compounds. ijpras.com A common route to synthesize β-diketones derived from 2-hydroxyacetophenone involves a Baker-Venkataraman rearrangement. scholarsresearchlibrary.com In this process, a substituted 2-hydroxyacetophenone is first esterified with an appropriate acid chloride. The resulting ester then undergoes an intramolecular rearrangement in the presence of a base to form the β-diketone. scholarsresearchlibrary.com These β-diketone intermediates can exist in keto-enol tautomeric forms, a property that is significant in their chemical reactivity and biological activity. researchgate.net

Table 2: Synthesis of β-Hydroxyketone and β-Diketone Intermediates

| Starting Material | Reagents | Reaction | Product |

|---|---|---|---|

| Ketone/Aldehyde Enolate | Aldehyde/Ketone | Aldol Addition | β-Hydroxyketone |

| Substituted 2-Hydroxyacetophenone | Acid Chloride, Base (e.g., Pyridine), then Base for rearrangement | Esterification followed by Baker-Venkataraman Rearrangement | β-Diketone |

Heterocyclic Fused Derivatives (e.g., Flavones, Flavanones, Chromenes)

The 1-(2-hydroxyphenyl)-ketone scaffold is a direct precursor to a wide variety of fused heterocyclic compounds, most notably flavonoids like flavones and flavanones, as well as chromenes.

Flavanones can be synthesized through the intramolecular cyclization of the corresponding chalcones. researchgate.net This cyclization is often acid- or base-catalyzed. For instance, treating a 3-(heteroaryl)-1-(2-hydroxyphenyl)prop-2-en-1-one with sodium acetate (B1210297) in an alcohol-water mixture can induce cyclization to the flavanone (B1672756). researchgate.net Various catalysts, including ethylenediamine (B42938) diacetate (EDDA) and ruthenium complexes, have been employed to facilitate the synthesis of flavanone derivatives from 2-hydroxyacetophenones and aromatic aldehydes. organic-chemistry.org

Flavones can be synthesized from chalcones through oxidative cyclization. nih.gov This process often involves the use of an oxidizing agent, such as iodine, in the presence of a base. The reaction proceeds through the initial formation of a flavanone, which is then oxidized to the flavone (B191248). Efficient one-pot syntheses have been developed for chromone (B188151) and flavonoid derivatives bearing heterocyclic units, often involving a Michael-aldol reaction sequence. nih.gov

Malabaricone-like Analogues and Their Structural Modifications

Malabaricones are a class of natural products that share a structural resemblance to the this compound framework. Research into malabaricone-like analogues has focused on synthesizing a series of structurally modified compounds to explore their structure-activity relationships.

In one study, a series of 19 analogues of malabaricone C were designed and synthesized. acs.org The synthetic strategy involved reacting various phenyl β-ketoesters with ω-aryl alkyl bromides or alkyl bromides, followed by decarboxylation of the ester moiety. acs.org This approach allowed for systematic variations in the structure, such as altering the length of the aliphatic chain connecting the two aromatic rings. For example, methyl ether derivatives of malabaricone analogues with varying numbers of methylene (B1212753) units in the spacer chain were synthesized. acs.org Further modifications included the demethylation of these ether derivatives using reagents like boron tribromide to yield the corresponding polyhydroxy analogues. acs.org

Organometallic Complexes Derived from Related Ligands

The 1-(2-hydroxyphenyl)-ketone moiety and its derivatives, particularly those that can form Schiff bases, are excellent ligands for the formation of organometallic complexes. These ligands can coordinate with various metal ions through their oxygen and nitrogen donor atoms.

The synthesis of these complexes typically involves the reaction of a Schiff base ligand with a metal salt in an appropriate solvent. For example, metal(II) complexes of (3E)-3-[(2-{(E)-[1-(2,4-dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one have been synthesized by reacting the Schiff base with metal acetates of copper(II), zinc(II), cobalt(II), and nickel(II). mdpi.com The resulting complexes are often colored powders, stable in air, and soluble in polar aprotic solvents like DMF and DMSO. mdpi.com Spectroscopic techniques such as FTIR and UV-Visible spectroscopy are used to characterize these complexes and confirm the coordination of the ligand to the metal center. mdpi.com The study of such organometallic complexes is a growing field, exploring their potential applications in catalysis and materials science. researchgate.netnih.gov

Future Research Directions and Potential Applications

Development of Novel Synthetic Methodologies for the Pentanone Core

Future synthetic research should focus on efficient and stereoselective methods to construct the 1-(2-hydroxyphenyl)-3-phenylpentan-1-one core. While classical methods like the Claisen-Schmidt condensation are used for chalcone (B49325) synthesis, and the Baker–Venkataraman transformation is used for related 1,3-dione structures, new strategies are needed for this specific pentanone. nih.govresearchgate.net

Potential avenues for exploration include:

Asymmetric Synthesis: The carbon at the 3-position is a chiral center. Developing catalytic asymmetric methods, such as enantioselective conjugate additions or organocatalytic Michael additions, will be crucial to access specific stereoisomers. This is vital as the biological activity of chiral molecules often resides in a single enantiomer.

One-Pot Reactions: Designing one-pot procedures that combine multiple synthetic steps without isolating intermediates can improve efficiency, reduce waste, and lower costs. researchgate.netfrontiersin.org A potential one-pot reaction could involve a cascade oxidative radical addition, a method that has been developed for related 1,5-diarylpentan-5-ones. rsc.org

Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of the pentanone core and its derivatives.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry offers powerful tools to predict the properties and behavior of this compound, guiding experimental work. mdpi.comresearchgate.net Future research should employ advanced computational modeling to:

Determine Conformational Preferences: Molecular mechanics and Density Functional Theory (DFT) calculations can elucidate the low-energy conformations of the molecule. This is critical for understanding how it might fit into the binding pocket of a biological target.

Analyze Electronic Structure: DFT can be used to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insight into the molecule's reactivity. mdpi.com The Molecular Electrostatic Potential (MEP) surface can identify sites susceptible to electrophilic and nucleophilic attack, aiding in the design of derivatives and understanding intermolecular interactions. researchgate.net

Simulate Receptor Binding: If a biological target is identified, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding mode and estimate the binding affinity of the pentanone. This can help prioritize which derivatives to synthesize and test.

Comprehensive Structure-Activity Profiling of Pentanone Derivatives

A systematic exploration of the structure-activity relationship (SAR) is essential to optimize the biological activity of the this compound scaffold. nih.govnih.gov This involves synthesizing a library of analogues and evaluating their effects in relevant biological assays.

Key modifications for a comprehensive SAR study would include:

Substitution on the Aromatic Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on both the 2-hydroxyphenyl ring (Ring A) and the 3-phenyl ring (Ring B) to probe electronic and steric requirements for activity.

Investigating the Role of the Hydroxyl Group: The 2-hydroxyl group is a key feature, potentially involved in hydrogen bonding. Esterification or etherification of this group would clarify its importance for activity.

Below is a hypothetical data table illustrating how SAR data for a series of derivatives might be presented.

| Compound ID | Ring A Substitution | Ring B Substitution | Biological Activity (IC₅₀, µM) |

| Parent | 2-OH | Unsubstituted | 15.2 |

| Deriv-01 | 2-OH, 5-Cl | Unsubstituted | 8.5 |

| Deriv-02 | 2-OH | 4-OCH₃ | 5.1 |

| Deriv-03 | 2-OH | 4-NO₂ | 22.4 |

| Deriv-04 | 2-OCH₃ | Unsubstituted | > 50 |

This data is hypothetical and for illustrative purposes only.

Exploration of New Biological Targets and Pathways

The chalcone and dihydrochalcone (B1670589) frameworks are known to interact with a wide array of biological targets, suggesting that this compound could have diverse pharmacological effects. ijpsjournal.comacs.orgnih.gov Future research should aim to identify its specific molecular targets and the cellular pathways it modulates.

Promising strategies include:

High-Throughput Screening (HTS): Screening the compound against large panels of enzymes (e.g., kinases, proteases), receptors (e.g., GPCRs, nuclear receptors), and ion channels to identify potential targets.

Phenotypic Screening: Evaluating the compound's effect on cellular phenotypes (e.g., cell proliferation, apoptosis, inflammation) in various cell lines (e.g., cancer cells, immune cells) to uncover its functional effects. researchgate.net

Chemoproteomics: Using techniques like affinity-based protein profiling to identify which proteins in a complex biological sample directly bind to the compound.

Application in Chemical Biology Tools and Probes

Once a specific biological target is validated, the this compound scaffold can be developed into valuable chemical biology tools. semanticscholar.org These probes are instrumental for studying the function and dynamics of the target protein in its native environment.

Future development in this area could involve:

Fluorescent Probes: Attaching a fluorescent dye to a potent derivative of the pentanone would allow for visualization of the target protein within cells using microscopy techniques. The flexible structure and potential for intramolecular charge transfer in chalcone-like molecules can be advantageous for designing sensors. researchgate.net

Affinity Probes: Immobilizing the compound on a solid support (e.g., agarose (B213101) beads) would enable the isolation of its binding partners from cell lysates for identification by mass spectrometry.

Photoaffinity Probes: Incorporating a photoreactive group (e.g., an azide (B81097) or diazirine) into the molecule would allow for covalent cross-linking to its target upon UV irradiation, providing a robust method for target identification.

Green Chemistry Approaches in Synthesis

Adopting green chemistry principles in the synthesis of this compound and its derivatives is crucial for environmental sustainability. benthamdirect.comresearchgate.net Future research should focus on developing eco-friendly synthetic protocols.

Key green chemistry approaches include:

Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, as has been demonstrated for related compounds. researchgate.netfrontiersin.org

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or supercritical CO₂.

Catalysis: Employing catalysts (e.g., solid acid/base catalysts, enzymes) to improve reaction efficiency, reduce waste, and allow for catalyst recycling. The use of recyclable catalysts like K10 montmorillonite (B579905) has been shown to be effective for related reactions under solvent-free conditions. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

常见问题

Q. What are the common synthetic routes for 1-(2-hydroxyphenyl)-3-phenylpentan-1-one, and what experimental conditions are critical for optimizing yield?

The synthesis of structurally similar β-hydroxy ketones often involves Claisen-Schmidt condensation. For example, 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one was synthesized using 2,4-dihydroxyacetophenone and 3-hydroxybenzaldehyde in ethanol with catalytic thionyl chloride (SOCl₂) . For this compound, analogous methods may employ substituted acetophenones and aldehydes under acidic or basic conditions. Key factors include:

- Solvent choice (e.g., ethanol for solubility and reactivity).

- Acid/base catalysis (e.g., SOCl₂ for dehydration or NaOH for enolate formation).

- Temperature control to minimize side reactions like over-condensation. Yield optimization requires monitoring reaction progress via TLC or HPLC and purification via recrystallization or column chromatography .

Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?